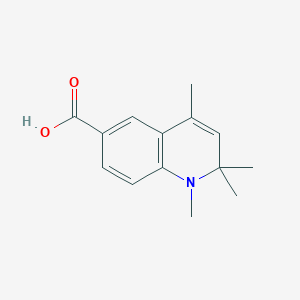

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid

Descripción general

Descripción

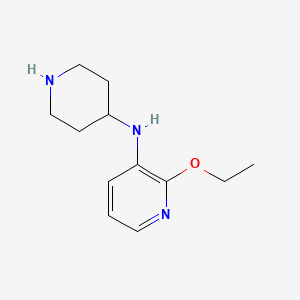

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid (TDQ) is a heterocyclic compound with potentially diverse applications in various fields of research and industry. It has a molecular formula of C14H17NO2 and a molecular weight of 231.29 g/mol .

Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .Aplicaciones Científicas De Investigación

Acid-Base Properties in Ground and Excited States

Research conducted by Lygo, Nekipelova, and Khodot (2010) investigated the acid-base properties of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylic acid and similar compounds. They studied the changes in absorption and fluorescence spectra in aqueous solutions across a pH range, determining the quantum yields of fluorescence and the values of pKa in both ground and excited states, which are essential for understanding the chemical behavior of these compounds in different environments (Lygo, Nekipelova & Khodot, 2010).

Reactivity in Binary Mixtures

Nekipelova, Lygo, and Kuzmin (2011) explored the reactivity of carbocations derived from 1,2,2,4-tetramethyl-1,2-dihydroquinoline in binary mixtures, such as methanol with pentane and acetonitrile. Their study focused on measuring the rate constants and activation parameters of reactions, providing valuable insights into how solvent composition affects the reactivity and interactions of this compound (Nekipelova, Lygo & Kuzmin, 2011).

Synthetic Applications

Li, Wang, Wang, Luo, and Wu (2013) discussed the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This synthesis involves steps that could be relevant to the handling and transformation of compounds like 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylic acid (Li et al., 2013).

Anticancer Activity

Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, and Refat (2021) synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and tested their anticancer effect against the breast cancer MCF-7 cell line. This study indicates the potential of similar compounds, like 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylic acid, in the development of new anticancer agents (Gaber et al., 2021).

Propiedades

IUPAC Name |

1,2,2,4-tetramethylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-14(2,3)15(4)12-6-5-10(13(16)17)7-11(9)12/h5-8H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWMUUFMXHMHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C(=O)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

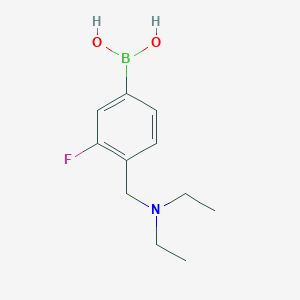

![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)

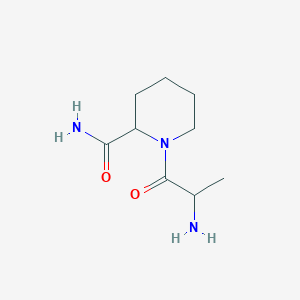

![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)

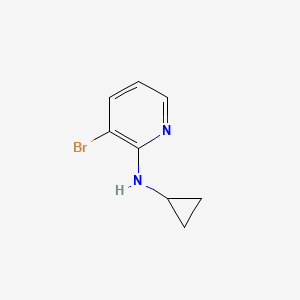

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)

![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)